N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}-3,4-dimethoxybenzene-1-sulfonamide
Beschreibung
The exact mass of the compound N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}-3,4-dimethoxybenzene-1-sulfonamide is 424.0859706 g/mol and the complexity rating of the compound is 633. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}-3,4-dimethoxybenzene-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}-3,4-dimethoxybenzene-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-3,4-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O5S/c1-26-17-8-7-16(10-18(17)27-2)28(24,25)21-11-13-9-19(23)22(12-13)15-5-3-14(20)4-6-15/h3-8,10,13,21H,9,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRLQLJUBQPMSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}-3,4-dimethoxybenzene-1-sulfonamide (CAS Number: 954714-42-2) is a sulfonamide derivative that has garnered interest due to its potential biological activities. This compound exhibits a complex structure that may contribute to various pharmacological effects, including antibacterial, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of 424.9 g/mol. The structure features a pyrrolidine ring, a chlorophenyl group, and methoxy substituents which are known to influence biological activity.
Antibacterial Activity
Research indicates that sulfonamides generally possess significant antibacterial properties. In studies involving related compounds, moderate to strong activity against Salmonella typhi and Bacillus subtilis was observed, with weaker activity against other strains such as Escherichia coli and Staphylococcus aureus . The presence of the sulfonamide group is crucial for this activity, as it disrupts bacterial folic acid synthesis.
Enzyme Inhibition
Sulfonamide compounds are also recognized for their ability to inhibit various enzymes. Specifically, this compound may exhibit inhibitory effects on acetylcholinesterase (AChE) and urease. AChE inhibitors are of particular interest in the treatment of Alzheimer's disease due to their role in increasing acetylcholine levels in the brain . Urease inhibitors are relevant in treating conditions like urinary tract infections and kidney stones.
Binding Affinity Studies
Docking studies have been performed to elucidate the interactions between this compound and target proteins. Such studies often reveal how modifications in the chemical structure can enhance binding affinity to specific biological targets, potentially leading to improved pharmacological profiles .
Case Studies
- Antibacterial Screening : A series of sulfonamide derivatives were synthesized and tested against various bacterial strains. Compounds similar to N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}-3,4-dimethoxybenzene-1-sulfonamide displayed varying degrees of antibacterial activity, with IC50 values indicating effective concentrations for inhibiting bacterial growth .
- Enzyme Inhibition Analysis : In a comparative study of enzyme inhibitors, derivatives containing the sulfonamide moiety demonstrated strong inhibitory effects against urease and AChE, highlighting their potential therapeutic uses in enzyme-related disorders .
Data Summary Table
| Biological Activity | Target | Effectiveness |
|---|---|---|
| Antibacterial | Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong | |
| Escherichia coli | Weak to Moderate | |
| Enzyme Inhibition | Acetylcholinesterase (AChE) | Significant |
| Urease | Strong |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
